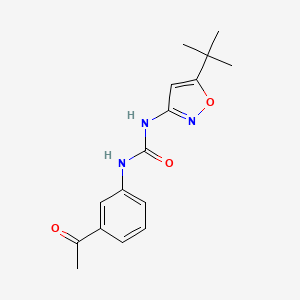
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Isoproturon, which is a herbicide used to control weeds in crops.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea involves the inhibition of photosynthesis in plants by blocking the electron transport chain. In cancer cells, it has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. In viral infections, it inhibits viral replication by blocking the viral polymerase activity.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea has been shown to have several biochemical and physiological effects. In plants, it inhibits the synthesis of chlorophyll and other pigments, leading to the death of the plant. In cancer cells, it induces apoptosis and cell cycle arrest by activating various signaling pathways. In viral infections, it inhibits viral replication by blocking the viral polymerase activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea in lab experiments include its high potency, specificity, and low toxicity. However, its limitations include its potential to cause environmental pollution and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea. One direction is to study its potential applications in the treatment of viral infections, such as COVID-19. Another direction is to explore its potential as a building block for the synthesis of new compounds with improved properties. Additionally, further research can be conducted to understand its potential environmental impact and develop strategies to mitigate it.
Conclusion:
In conclusion, N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new compounds with improved properties and potential applications in various fields.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea involves the reaction of 3-acetylphenyl isocyanate and 5-tert-butyl-3-isoxazolyl amine in the presence of a suitable solvent. The reaction is carried out under reflux conditions for a specific period, and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and chemical industry. In agriculture, this compound is used as a herbicide to control weeds in crops. In medicine, it has been studied for its potential anticancer, anti-inflammatory, and antiviral properties. In the chemical industry, it has been used as a building block for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(20)11-6-5-7-12(8-11)17-15(21)18-14-9-13(22-19-14)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYYXQGBVHXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)
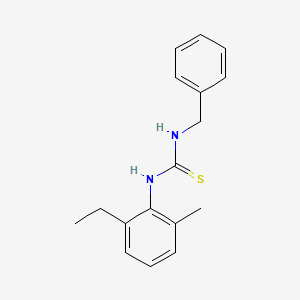
![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
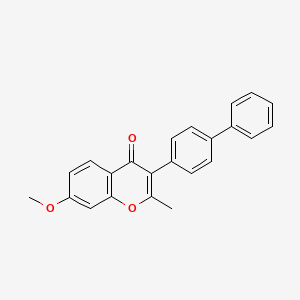
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
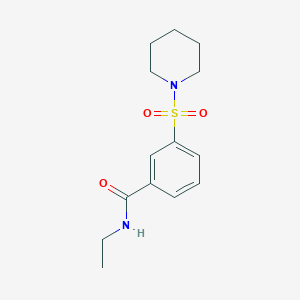
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)

![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
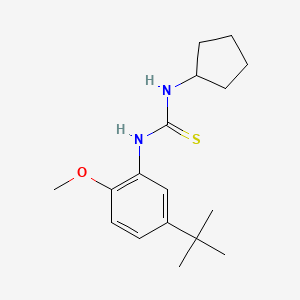

![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)